REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=C2C(CCCC2=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N[CH:19]([CH3:21])[CH3:20])(C)C.[Li].[CH3:23]I.[CH2:25]1[CH2:29][O:28][CH2:27][CH2:26]1>>[CH3:20][C:19]1([CH3:21])[CH2:23][CH2:29][C:25]2[C:26](=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[C:27]1=[O:28] |f:1.2,^1:21|
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Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
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Name
|
|
Quantity
|
15 mL
|
Type
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reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C.[Li]
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Name
|
|
Quantity
|
3.11 mL
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Type
|
reactant
|
Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
stirred at −78° C. for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
stirred at −78° C. for 10 minutes
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Duration
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10 min
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Type
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TEMPERATURE
|
Details
|
warmed to room temperature
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Type
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STIRRING
|
Details
|
stirred overnight
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Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
|
The mixture was quenched with 10% ammonium chloride
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Type
|
ADDITION
|
Details
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treated with ethyl acetate
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Type
|
WASH
|
Details
|
The organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with 10% ethyl acetate in n-hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C2=CC(=CC=C2CC1)[N+](=O)[O-])=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |